N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-2-methoxynicotinamide
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Overview
Description
N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-2-methoxynicotinamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-2-methoxynicotinamide typically involves multiple steps:
Formation of the Cyclopropanecarbonyl Intermediate: The cyclopropanecarbonyl group can be synthesized through the reaction of cyclopropane carboxylic acid with a suitable activating agent such as thionyl chloride, followed by reaction with an amine to form the cyclopropanecarbonyl amide.
Synthesis of the Diazepane Ring: The 1,4-diazepane ring can be synthesized by the cyclization of a suitable diamine precursor with a dihalide under basic conditions.
Coupling with Phenyl and Nicotinamide Groups: The final step involves the coupling of the cyclopropanecarbonyl diazepane intermediate with a phenyl group and subsequent reaction with 2-methoxynicotinic acid under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-2-methoxynicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may result in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of novel therapeutics targeting specific biological pathways.
Pharmacology: Studies may focus on the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion in biological systems.
Biological Research: The compound can be used as a tool to study various biological processes, including enzyme inhibition, receptor binding, and signal transduction.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-2-methoxynicotinamide would depend on its specific biological targets. Potential mechanisms may include:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, thereby modulating biochemical pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, triggering downstream signaling events.
Molecular Pathways: The compound could influence various molecular pathways, including those involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-2-methoxynicotinamide: shares structural similarities with other diazepane-containing compounds and nicotinamide derivatives.
Cyclopropanecarbonyl derivatives: Compounds containing the cyclopropanecarbonyl group may exhibit similar reactivity and biological activity.
Diazepane derivatives: Other compounds with the diazepane ring may have comparable pharmacological properties.
Uniqueness
- The combination of the cyclopropanecarbonyl, diazepane, and nicotinamide moieties in a single molecule is unique, potentially offering distinct biological activities and therapeutic potential.
- The specific arrangement of functional groups may confer unique binding properties and reactivity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]-2-methoxypyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-29-21-19(4-2-11-23-21)20(27)24-17-7-9-18(10-8-17)25-12-3-13-26(15-14-25)22(28)16-5-6-16/h2,4,7-11,16H,3,5-6,12-15H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHGRCUSMMLOTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)N3CCCN(CC3)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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